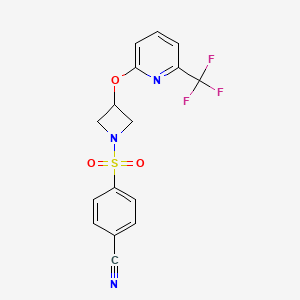

4-((3-((6-(Trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile

Description

Properties

IUPAC Name |

4-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]sulfonylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3O3S/c17-16(18,19)14-2-1-3-15(21-14)25-12-9-22(10-12)26(23,24)13-6-4-11(8-20)5-7-13/h1-7,12H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHDVKZPKLCDPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C#N)OC3=CC=CC(=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-((6-(Trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common approach is the cyclocondensation method, which involves the reaction of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with appropriate reagents to form the trifluoromethylpyridine intermediate . This intermediate is then subjected to further reactions to introduce the azetidine and benzonitrile groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-((3-((6-(Trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Substitution: The trifluoromethyl group and pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

4-((3-((6-(Trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-((3-((6-(Trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The pyridine and azetidine rings can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes structurally related nitrile-containing heterocycles, though none directly match the target compound. Key comparisons are outlined below:

Table 1: Structural and Functional Comparisons

Key Differences

Functional Groups :

- The target compound’s sulfonyl-azetidine group distinguishes it from pyrazole () or tetrazole () derivatives. Sulfonyl groups enhance metabolic stability and binding affinity in drug candidates, whereas azetidines improve solubility and conformational rigidity .

- The trifluoromethylpyridine substituent offers unique electronic effects (e.g., lipophilicity, steric bulk) compared to azides () or pyridyltetrazoles ().

Synthetic Challenges :

- The target compound’s azetidine-sulfonyl linkage likely requires multi-step synthesis (e.g., sulfonylation of azetidine intermediates), contrasting with the straightforward azide-alkyne cycloadditions used for pyrazole derivatives in –4 .

Applications: Pyrazole-azide derivatives () are optimized for high-yield click reactions, while tetrazole-pyridine hybrids () focus on coordination chemistry.

Research Findings and Limitations

- Spectroscopic Data Gaps : The target compound lacks reported NMR, IR, or HRMS data, unlike its pyrazole analogs (e.g., 1H NMR δ = 2.40 ppm for CH3 in ) .

- Biological Activity: No evidence supports specific biological targets or potency for the compound. In contrast, nitrile-containing analogs (e.g., 4-(trifluoromethyl)benzyl derivatives in ) are linked to enzyme inhibition .

Biological Activity

4-((3-((6-(Trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic implications, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula . Its structure features a trifluoromethyl group attached to a pyridine ring, an azetidine moiety, and a sulfonamide group, which are known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 396.36 g/mol |

| Solubility | Soluble in DMSO |

| CAS Number | Not available |

Antitumor Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of sulfonamides have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study on related compounds demonstrated that the incorporation of trifluoromethyl groups enhances lipophilicity, potentially improving cell membrane permeability and bioavailability. This suggests that 4-((3-((6-(Trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile may also exhibit similar properties, warranting further investigation into its antitumor efficacy in vitro and in vivo.

The proposed mechanism of action for compounds like 4-((3-((6-(Trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile typically involves:

- Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.

- Induction of Apoptosis : It could trigger apoptotic pathways in cancer cells through the activation of caspases.

- Cell Cycle Arrest : By interfering with cell cycle regulators, it may prevent cancer cells from dividing.

Case Studies

- Study on Similar Sulfonamide Derivatives : A recent study examined the biological activity of sulfonamide derivatives against various cancer cell lines, reporting IC50 values ranging from 5 to 20 µM depending on the structure. The presence of a trifluoromethyl group was linked to enhanced potency against breast cancer cells (MCF7) and lung cancer cells (A549) .

- In Vivo Efficacy : In a mouse xenograft model, a structurally related compound demonstrated significant tumor growth inhibition when administered at doses of 10 mg/kg body weight. The study highlighted the importance of optimizing dosage and administration routes for maximum therapeutic effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.